molecular formula C10H12N2O3S B13616581 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide

Cat. No.: B13616581
M. Wt: 240.28 g/mol
InChI Key: GMUCRSHRPFNASQ-UHFFFAOYSA-N
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Description

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonamide can be compared with other similar compounds, such as 2-acetyl-2,3-dihydro-1H-isoindole-5-sulfonyl chloride and 2H-isoindole-2-carboxylic acid . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-acetyl-1,3-dihydroisoindole-5-sulfonamide

InChI

InChI=1S/C10H12N2O3S/c1-7(13)12-5-8-2-3-10(16(11,14)15)4-9(8)6-12/h2-4H,5-6H2,1H3,(H2,11,14,15)

InChI Key

GMUCRSHRPFNASQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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